molecular formula C22H22N2OS B3710983 2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one

2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B3710983
M. Wt: 362.5 g/mol
InChI Key: BSGHDHKIPMBIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound that features a benzothiazole ring, a benzylamino group, and a dimethylcyclohexene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Cyclohexene Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of a benzylamine onto the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzylamino derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting or activating them.

    Pathways Involved: The compound may interfere with cellular pathways such as apoptosis, cell cycle regulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-3-(methylamino)-5,5-dimethylcyclohex-2-en-1-one
  • 2-(1,3-Benzothiazol-2-yl)-3-(ethylamino)-5,5-dimethylcyclohex-2-en-1-one

Uniqueness

2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylamino group, in particular, provides a unique steric and electronic environment that can influence its interaction with biological targets.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c1-22(2)12-17(23-14-15-8-4-3-5-9-15)20(18(25)13-22)21-24-16-10-6-7-11-19(16)26-21/h3-11,23H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGHDHKIPMBIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C2=NC3=CC=CC=C3S2)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 3
2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 4
Reactant of Route 4
2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 5
Reactant of Route 5
2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 6
2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.